An In-depth Technical Guide to the Chemical Properties of 4-Methoxy-3-nitrophenol
An In-depth Technical Guide to the Chemical Properties of 4-Methoxy-3-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Methoxy-3-nitrophenol, a valuable intermediate in the synthesis of various organic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this molecule. The guide details its physicochemical characteristics, spectral data, synthesis protocols, and safety information.
Chemical and Physical Properties
4-Methoxy-3-nitrophenol, with the CAS number 15174-02-4, is a nitroaromatic compound. It presents as a solid, often with a yellowish appearance.[1][2] The presence of a methoxy group, a hydroxyl group, and a nitro group on the benzene ring imparts a unique reactivity profile to this molecule, making it a versatile precursor in organic synthesis.[3] It is known to be soluble in many organic solvents, such as alcohols, esters, and ethers, but has low solubility in water.[1][2]
Quantitative Data
A summary of the key quantitative physical and chemical properties of 4-Methoxy-3-nitrophenol is presented in the table below. It is important to note that some reported values, particularly for melting and boiling points, show slight variations across different sources.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇NO₄ | [4] |
| Molecular Weight | 169.14 g/mol | [4] |
| Melting Point | 78-80 °C | [5] |
| 95-103 °C | ||
| Boiling Point | 340.5 °C (at 760 mmHg) | |
| 356.2 °C (Predicted) | [1] | |
| Density | 1.367 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | Data not available |
Spectral Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy group protons, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electronic effects of the three substituents.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule. Separate signals are expected for each of the seven carbon atoms, with their chemical shifts being indicative of their chemical environment (aromatic, methoxy).
Infrared (IR) Spectroscopy
The IR spectrum of 4-Methoxy-3-nitrophenol is predicted to exhibit characteristic absorption bands for the hydroxyl (-OH), nitro (-NO₂), and methoxy (-OCH₃) functional groups, as well as bands associated with the aromatic ring. Expected key absorption bands include a broad O-H stretch, asymmetric and symmetric NO₂ stretches, and C-O stretching vibrations.[3]
UV-Vis Spectroscopy
The UV-Vis spectrum is expected to show absorption maxima characteristic of a nitrophenol derivative. The electronic transitions within the aromatic system, influenced by the electron-donating methoxy and hydroxyl groups and the electron-withdrawing nitro group, will determine the specific wavelengths of maximum absorbance. For the related compound 4-methoxyphenol, absorption maxima are observed at 222 nm and 282 nm.[6]
Experimental Protocols
Synthesis of 4-Methoxy-3-nitrophenol
A common method for the synthesis of 4-Methoxy-3-nitrophenol involves the hydrolysis of 4-methoxy-3-nitrophenyl acetate.[5]
Materials:
-
4-methoxy-3-nitrophenyl acetate
-
Sodium hydroxide (NaOH)
-
Water (H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Benzene
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A mixture of 4-methoxy-3-nitrophenyl acetate (0.29 mol) and a solution of NaOH (0.87 mol) in 500 ml of H₂O is stirred and heated on a steam bath for 2 hours.
-
The reaction solution is then acidified with concentrated HCl, ensuring the temperature is maintained below 20°C.
-
The resulting acidic solution is extracted three times with a total of 1500 ml of benzene.
-
The combined benzene extracts are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield 4-Methoxy-3-nitrophenol.
Biological Activity and Potential Applications
4-Methoxy-3-nitrophenol is primarily utilized as an intermediate in the manufacturing of pharmaceuticals.[7] It is often employed in the synthesis of compounds that exhibit antimicrobial or anti-inflammatory properties.[7] However, specific details on the direct biological activity of 4-Methoxy-3-nitrophenol or its involvement in cellular signaling pathways are not extensively documented in publicly available literature.
Given its structural similarity to other methoxyphenolic compounds that have shown anti-inflammatory effects, it is plausible that derivatives of 4-Methoxy-3-nitrophenol could modulate inflammatory pathways. For instance, other methoxyphenols have been shown to inhibit the production of inflammatory mediators.[8][9] Further research is warranted to explore the direct pharmacological effects of 4-Methoxy-3-nitrophenol and its derivatives and to elucidate their potential mechanisms of action, including any interactions with key signaling cascades relevant to drug development, such as the MAPK or NF-κB pathways.
Safety and Handling
4-Methoxy-3-nitrophenol is associated with certain hazards. It is harmful if swallowed and causes skin and serious eye irritation.[10] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Methoxy-3-nitrophenol is a valuable chemical intermediate with established utility in the synthesis of potentially bioactive molecules. This guide has summarized its key chemical and physical properties, outlined a common synthetic route, and highlighted its general application in the pharmaceutical industry. While there is a lack of detailed experimental spectral data and specific information on its direct biological activity and involvement in signaling pathways, its structural features suggest that it and its derivatives are promising candidates for further investigation in the context of drug discovery and development. Future research efforts should focus on a more detailed characterization of its pharmacological profile to unlock its full therapeutic potential.
References
- 1. chembk.com [chembk.com]
- 2. rsc.org [rsc.org]
- 3. 4-Methoxy-3-nitrophenol | High Purity Reagent [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. UV-Vis Spectrum of 4-methoxyphenol | SIELC Technologies [sielc.com]
- 7. 4-Methoxy-3-nitrophenol (15174-02-4) at Nordmann - nordmann.global [nordmann.global]
- 8. d-nb.info [d-nb.info]
- 9. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Methoxy-3-nitrophenol | 15174-02-4 [sigmaaldrich.com]
